
1,3,2-Oxazastannolidin-5-one, 3-(aminoacetyl)-2,2,4-trimethyl-, (S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,2-Oxazastannolidin-5-one, 3-(aminoacetyl)-2,2,4-trimethyl-, (S)- is a complex organotin compound. Organotin compounds are known for their diverse applications in various fields, including catalysis, materials science, and medicinal chemistry. This particular compound features a unique structure that includes an oxazastannolidinone ring, which is a five-membered ring containing oxygen, nitrogen, and tin atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Oxazastannolidin-5-one, 3-(aminoacetyl)-2,2,4-trimethyl-, (S)- typically involves the reaction of a stannane precursor with an appropriate oxazolidinone derivative. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the formation of the desired product. Common reagents used in the synthesis include organotin halides and oxazolidinone derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,2-Oxazastannolidin-5-one, 3-(aminoacetyl)-2,2,4-trimethyl-, (S)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound to lower oxidation state derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazastannolidinone derivatives with higher oxidation states, while reduction may produce derivatives with lower oxidation states.
Applications De Recherche Scientifique
1,3,2-Oxazastannolidin-5-one, 3-(aminoacetyl)-2,2,4-trimethyl-, (S)- has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1,3,2-Oxazastannolidin-5-one, 3-(aminoacetyl)-2,2,4-trimethyl-, (S)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target. For example, in biological systems, the compound may inhibit the activity of certain enzymes, leading to antimicrobial or anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,2-Oxazastannolidin-5-one derivatives: These compounds share the oxazastannolidinone ring structure but differ in their substituents.
Organotin compounds: A broad class of compounds containing tin atoms bonded to organic groups.
Uniqueness
1,3,2-Oxazastannolidin-5-one, 3-(aminoacetyl)-2,2,4-trimethyl-, (S)- is unique due to its specific combination of functional groups and stereochemistry
Propriétés
Numéro CAS |
141381-82-0 |
|---|---|
Formule moléculaire |
C7H14N2O3Sn |
Poids moléculaire |
292.91 g/mol |
Nom IUPAC |
(4S)-3-(2-aminoacetyl)-2,2,4-trimethyl-1,3,2-oxazastannolidin-5-one |
InChI |
InChI=1S/C5H10N2O3.2CH3.Sn/c1-3(5(9)10)7-4(8)2-6;;;/h3H,2,6H2,1H3,(H2,7,8,9,10);2*1H3;/q;;;+2/p-2/t3-;;;/m0.../s1 |
Clé InChI |
AOOZEKRQRZKLSQ-LHWPGRLPSA-L |
SMILES isomérique |
C[C@H]1C(=O)O[Sn](N1C(=O)CN)(C)C |
SMILES canonique |
CC1C(=O)O[Sn](N1C(=O)CN)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


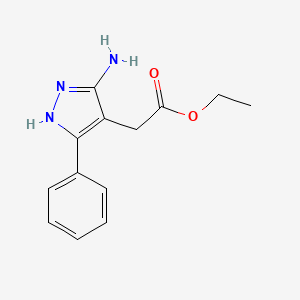
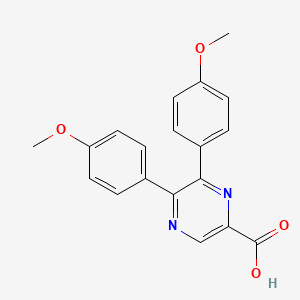
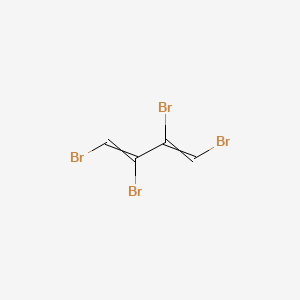

![Bicyclo[2.2.1]heptane, 2,6-bis(isocyanatomethyl)-](/img/structure/B14285280.png)
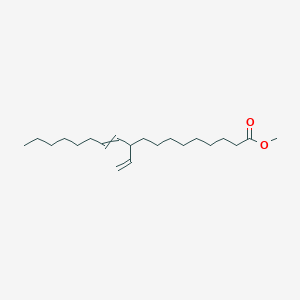
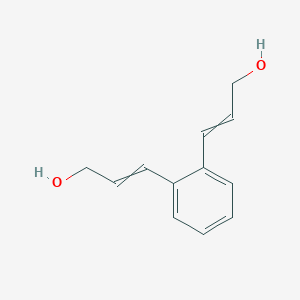
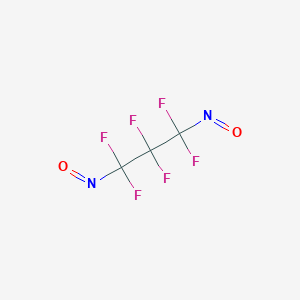

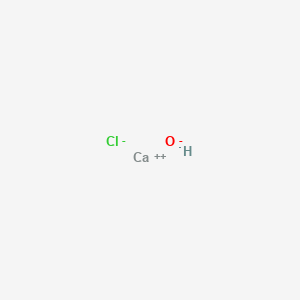


![Pyrido[1,2-a]indole, 6,7,8,9,9a,10-hexahydro-](/img/structure/B14285333.png)
![N'-[1-(6-Acetylpyridin-2-yl)ethylidene]hydrazinecarbohydrazide](/img/structure/B14285349.png)
